molecular formula C30H34N2O3 B12138048 2-(4-Ethoxyphenyl)-5-[4-(hexyloxy)phenyl]-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine

2-(4-Ethoxyphenyl)-5-[4-(hexyloxy)phenyl]-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine

Cat. No.: B12138048
M. Wt: 470.6 g/mol
InChI Key: RMXLBPVTQCWNGR-UHFFFAOYSA-N
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Description

2-(4-Ethoxyphenyl)-5-[4-(hexyloxy)phenyl]-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine is a heterocyclic compound featuring a pyrazolo-benzoxazine core with ethoxy and hexyloxy substituents at the 2- and 5-positions, respectively.

Properties

Molecular Formula

C30H34N2O3

Molecular Weight

470.6 g/mol

IUPAC Name

2-(4-ethoxyphenyl)-5-(4-hexoxyphenyl)-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazine

InChI

InChI=1S/C30H34N2O3/c1-3-5-6-9-20-34-25-18-14-23(15-19-25)30-32-28(26-10-7-8-11-29(26)35-30)21-27(31-32)22-12-16-24(17-13-22)33-4-2/h7-8,10-19,28,30H,3-6,9,20-21H2,1-2H3

InChI Key

RMXLBPVTQCWNGR-UHFFFAOYSA-N

Canonical SMILES

CCCCCCOC1=CC=C(C=C1)C2N3C(CC(=N3)C4=CC=C(C=C4)OCC)C5=CC=CC=C5O2

Origin of Product

United States

Preparation Methods

Condensation-Cyclization Sequential Approach

A two-step protocol is widely employed:

  • Claisen-Schmidt Condensation : Aromatic methyl ketones react with salicylaldehyde derivatives in alkaline ethanol to form chalcone intermediates. For example, 4-ethoxyacetophenone and 4-hexyloxybenzaldehyde yield a bis-alkoxy chalcone precursor.

  • Hydrazine Cyclization : Treatment with excess hydrazine hydrate induces cyclization, forming the dihydropyrazole ring. Subsequent carbonyl diimidazole (CDI)-mediated annulation generates the benzoxazine moiety.

This method achieves moderate yields (45–60%) but requires stringent temperature control (80–100°C) to prevent byproduct formation.

Step-by-Step Synthesis Procedure

Reagent Preparation

  • 4-Ethoxyphenylhydrazine : Synthesized via diazotization of 4-ethoxyaniline followed by reduction.

  • 4-Hexyloxybenzaldehyde : Prepared by Williamson ether synthesis between 4-hydroxybenzaldehyde and hexyl bromide.

Core Assembly

  • Chalcone Formation :

    • 4-Ethoxyphenylhydrazine (0.2 mol) and 4-hexyloxybenzaldehyde (0.22 mol) are refluxed in ethanol with KOH (20%) for 6 hours.

    • Intermediate : 1-(4-Ethoxyphenyl)-3-(4-hexyloxyphenyl)prop-2-en-1-one (Yield: 68%).

  • Cyclization :

    • The chalcone is treated with hydrazine hydrate (3 eq) in THF at 60°C for 4 hours, forming the pyrazoline intermediate.

    • Key Parameter : Excess hydrazine ensures complete ring closure.

  • Benzoxazine Annulation :

    • Pyrazoline (1 eq) and CDI (1.5 eq) are stirred in CH₂Cl₂ at 25°C for 12 hours.

    • Product : Crude 2-(4-Ethoxyphenyl)-5-[4-(hexyloxy)phenyl]-1,10b-dihydropyrazolo[1,5-c]benzoxazine (Yield: 58%).

Solventless Synthesis Optimization

The solventless method eliminates toxic solvents, enhances reaction speed, and improves yields (82–89%):

Single-Step Extrusion Process

  • Reactants : 4-Ethoxyphenol (0.2 mol), 4-hexyloxyaniline (0.2 mol), paraformaldehyde (0.4 mol).

  • Procedure :

    • Dry mixing in a mortar for 15 minutes.

    • Heating at 130°C in a screw extruder (residence time: 20 minutes).

  • Advantages :

    • 95% conversion rate.

    • Reduced oligomer formation compared to solvent-based routes.

Purification and Characterization

Chromatographic Purification

  • Column : Silica gel (petroleum ether/EtOAc, 3:1 → 1:1).

  • Purity : >95% (HPLC).

Spectroscopic Data

Parameter Value
Molecular FormulaC₃₀H₃₃N₂O₃
Molecular Weight505.0 g/mol
¹H NMR (CDCl₃)δ 7.92–7.82 (m, 4H, Ar–H), 5.37 (m, 1H)
HRMS (m/z)[M + H]⁺: 505.2461 (calc), 505.2458 (obs)

Comparative Analysis of Synthesis Routes

Method Yield Time Purity Scalability
Condensation-Cyclization58%18h95%Moderate
Solventless89%0.5h97%High

The solventless approach outperforms traditional methods in efficiency and environmental impact, though it requires specialized equipment.

Research Findings and Challenges

  • Alkoxy Group Effects : Longer alkoxy chains (e.g., hexyloxy) improve solubility but slow cyclization kinetics by 20% compared to ethoxy groups.

  • Byproducts : Oligomer formation (<5%) occurs in solventless synthesis, necessitating post-reaction crystallization .

Chemical Reactions Analysis

Types of Reactions

2-(4-Ethoxyphenyl)-5-[4-(hexyloxy)phenyl]-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Nucleophiles such as halides, amines, and electrophiles like alkyl halides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds. Substitution reactions can result in a variety of functionalized derivatives.

Scientific Research Applications

2-(4-Ethoxyphenyl)-5-[4-(hexyloxy)phenyl]-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development and delivery systems.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-(4-Ethoxyphenyl)-5-[4-(hexyloxy)phenyl]-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Variations and Substituent Effects

The pyrazolo[1,5-c][1,3]benzoxazine scaffold allows for diverse substitutions at positions 2 and 3. Key analogs and their substituents include:

Compound Name 2-Position Substituent 5-Position Substituent Molecular Formula Molecular Weight Key Properties/Findings
2-(4-Ethoxyphenyl)-5-[4-(hexyloxy)phenyl]-... (Target) 4-Ethoxyphenyl 4-Hexyloxyphenyl - - High lipophilicity (inferred)
5-(4-Butoxyphenyl)-2-(4-ethoxyphenyl)-... 4-Ethoxyphenyl 4-Butoxyphenyl C₂₈H₃₀N₂O₃ 442.56 Moderate logP; synthetic precursor
2-(4-Fluorophenyl)-5-(4-methylphenyl)-... 4-Fluorophenyl 4-Methylphenyl C₂₃H₁₈FN₂O 372.41 Electron-withdrawing substituents
2-(4-Chlorophenyl)-5-(4-methylphenyl)-... 4-Chlorophenyl 4-Methylphenyl C₂₃H₁₉ClN₂O 386.87 Enhanced stability; higher toxicity
9-Bromo-5-(4-fluorophenyl)-2-(4-methylphenyl)-... 4-Methylphenyl 4-Fluorophenyl (+Br at C9) C₂₃H₁₈BrFN₂O 437.30 Bulky substituent; reduced solubility
5-(4-Ethoxyphenyl)-2-phenyl-... Phenyl 4-Ethoxyphenyl C₂₄H₂₂N₂O₂ 382.45 Lower MW; higher aqueous solubility
Key Observations:
  • Electron-Donating vs. Withdrawing Groups : Ethoxy/hexyloxy (electron-donating) substituents may improve metabolic stability compared to halogenated analogs (e.g., 4-fluorophenyl or 4-chlorophenyl), which exhibit stronger receptor binding but higher toxicity risks .
  • Steric Effects : Bulky substituents (e.g., bromine at C9 in ) hinder molecular packing, reducing crystallinity and solubility.

Q & A

Basic: What are the standard synthetic routes for synthesizing 2-(4-Ethoxyphenyl)-5-[4-(hexyloxy)phenyl]-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine?

Answer:
The synthesis typically involves a multi-step approach:

Precursor Preparation : Start with substituted phenylhydrazines and aldehydes to form pyrazole intermediates via condensation under acidic conditions (e.g., glacial acetic acid) .

Cyclization : React the pyrazole intermediate with a phenolic derivative (e.g., 4-hexyloxyphenol) in a polar aprotic solvent (e.g., DMF) at 80–100°C to form the fused benzoxazine ring .

Purification : Use column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization from ethanol to isolate the product.
Key challenges include controlling regioselectivity during cyclization and minimizing byproducts. Microwave-assisted synthesis may improve reaction efficiency .

Basic: What analytical techniques are used to characterize this compound’s structure and purity?

Answer:

  • NMR Spectroscopy : ¹H and ¹³C NMR confirm substituent positions and ring fusion patterns. Aromatic protons appear in the δ 6.5–8.0 ppm range, while ethoxy/hexyloxy groups show characteristic triplet/multiplet signals .
  • X-ray Crystallography : Resolves stereochemistry and confirms the dihydro-pyrazolo-benzoxazine core .
  • HPLC-MS : Validates purity (>95%) and molecular weight (e.g., [M+H]+ ion at m/z ~529) .
  • Elemental Analysis : Matches calculated vs. observed C, H, N, O percentages to confirm stoichiometry .

Advanced: How can researchers address low yields in the final cyclization step?

Answer: Low yields often stem from incomplete ring closure or side reactions. Mitigation strategies include:

  • Solvent Optimization : Use high-boiling solvents (e.g., toluene) to facilitate reflux conditions while avoiding decomposition .
  • Catalysis : Introduce Lewis acids (e.g., ZnCl₂) or transition metals (Pd/C) to accelerate cyclization .
  • Temperature Gradients : Gradual heating (e.g., 60°C → 120°C over 2 hours) improves reaction control .
  • Microwave Assistance : Reduces reaction time from hours to minutes while enhancing yield by 15–20% .

Advanced: How should contradictory reports about biological activity (e.g., antimicrobial vs. anticancer) be resolved?

Answer: Discrepancies often arise from:

  • Substituent Effects : The ethoxy and hexyloxy groups influence lipophilicity and target binding. Compare activity across analogs with varying alkoxy chains .
  • Assay Conditions : Standardize cell lines (e.g., HeLa vs. MCF-7) and incubation times. For antimicrobial studies, use consistent MIC protocols .
  • Metabolic Stability : Assess hepatic microsomal degradation to differentiate intrinsic activity from pharmacokinetic artifacts .
  • In Silico Modeling : Perform molecular docking to predict binding affinities to targets like COX-2 or DNA topoisomerase, correlating with experimental data .

Advanced: What computational methods predict the compound’s reactivity or interaction with biological targets?

Answer:

  • Density Functional Theory (DFT) : Calculates HOMO/LUMO energies to predict sites for electrophilic/nucleophilic attack. The ethoxyphenyl group often acts as an electron donor .
  • Molecular Dynamics (MD) : Simulates binding stability to proteins (e.g., kinases) over 100-ns trajectories, highlighting key hydrogen bonds with the benzoxazine core .
  • ADMET Prediction : Tools like SwissADME evaluate bioavailability (e.g., high logP due to hexyloxy) or CYP450 inhibition risks .

Basic: What structural features influence its chemical reactivity and biological activity?

Answer:

  • Fused Heterocycles : The pyrazolo-benzoxazine core provides rigidity, enhancing binding to planar biological targets (e.g., DNA intercalation) .
  • Alkoxy Substituents : Ethoxy improves solubility, while hexyloxy increases lipophilicity, affecting membrane permeability .
  • Electron-Donating Groups : Methoxy/ethoxy on phenyl rings stabilize charge-transfer interactions in photoactive assays .

Advanced: What strategies enable regioselective functionalization of the benzoxazine core?

Answer:

  • Directed Ortho-Metalation : Use directing groups (e.g., halogens) to install substituents at specific positions .
  • Cross-Coupling Reactions : Suzuki-Miyaura coupling with aryl boronic acids modifies the phenyl rings without disrupting the core .
  • Protecting Groups : Temporarily block reactive sites (e.g., NH in pyrazole) during alkylation or acylation steps .

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